1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
Overview
Description
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
DCK acts as an NMDA receptor antagonist, blocking the activity of the receptor and reducing the transmission of pain signals in the brain. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of effects, including sedation, analgesia, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has limitations, such as its potential for abuse and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on DCK, including its use as a therapeutic agent for depression, anxiety, and chronic pain. It may also be studied for its potential as a treatment for addiction and as a tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, further research is needed to fully understand the long-term effects and safety of DCK use.
Scientific Research Applications
DCK has been used in scientific research as a tool to study the NMDA receptor, which is involved in learning, memory, and pain perception. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10;/h1-5,7-9,14H,6,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYOLXDPKHKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride | |
CAS RN |
1279852-41-3 | |
Record name | Benzeneethanamine, α-(3,5-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279852-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichlorophenyl)-2-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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